molecular formula C9H17NO3 B3097890 [(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol CAS No. 132342-52-0

[(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol

Cat. No.: B3097890
CAS No.: 132342-52-0
M. Wt: 187.24 g/mol
InChI Key: HEZCWNJAXVXKPR-XUTVFYLZSA-N
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Description

This compound is an intermediate for laboratory organic synthesis and pharmaceutical research . It is also an intermediate for the raw material drug Tegrelol .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, benzyl 6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ylcarbamate is reacted with palladium 10% on activated carbon and ammonium formate in methanol at 20 - 50°C for 10 hours . In the second stage, L-Tartaric acid is added and the reaction is carried out at 10 - 50°C for 3 hours .


Molecular Structure Analysis

The molecular formula of this compound is C13H16ClN5O4 . It contains a cyclopenta[d][1,3]dioxol ring with an amino group at the 6-position and a methanol group at the 4-position .


Chemical Reactions Analysis

The reaction conditions for the synthesis of this compound involve the use of palladium 10% on activated carbon and ammonium formate in methanol, followed by the addition of L-Tartaric acid .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 288.0±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 61.2±6.0 kJ/mol . The flash point is 128.0±27.3 °C . The index of refraction is 1.498 . The molar refractivity is 43.4±0.3 cm3 .

Scientific Research Applications

Synthesis of Carbocyclic Nucleosides

A key application of this compound is in the synthesis of carbocyclic nucleosides, such as adenosine agonists. The process involves catalytic dihydroxylation and subsequent steps leading to the formation of key intermediates used in the synthesis of these nucleosides. This process is significant for the development of pharmaceutical compounds (Bannister et al., 1997).

Transformation into Cyclopentylamines

The compound has been used in the stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines. This includes the synthesis of enantiopure methyl derivatives, which are crucial in the development of novel peptide structures (Fernandez et al., 2010).

Preparation of Carbocyclic Sinefungin

Another notable application is in the preparation of carbocyclic sinefungin, a compound of interest in the field of biochemistry. The compound provides a convenient entry point for the synthesis of this and related analogs, which are important for various biochemical applications (Yin et al., 2007).

Asymmetric Synthesis in Polyketide Spiroketals

This compound is integral in the non-iterative asymmetric synthesis of polyketide spiroketals. The process involves stereo- and enantioselective synthesis, showcasing the compound's utility in complex chemical transformations (Meilert et al., 2004).

Use in Chiral Auxiliary Synthesis

The compound has been synthesized and evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This application highlights its importance in stereoselective chemical reactions (Jung et al., 2000).

Crystal Structure Analysis

It has been used in crystal structure analysis studies, demonstrating its utility in providing insights into molecular configurations and interactions (Li et al., 2001).

Properties

IUPAC Name

[(3aS,4R,6R,6aR)-4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2)12-7-5(4-11)3-6(10)8(7)13-9/h5-8,11H,3-4,10H2,1-2H3/t5-,6-,7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZCWNJAXVXKPR-XUTVFYLZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)N)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)N)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol
Reactant of Route 3
[(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol
Reactant of Route 4
[(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol
Reactant of Route 5
[(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol
Reactant of Route 6
[(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol

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